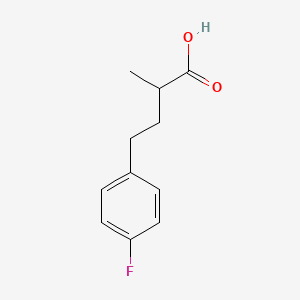

4-(4-Fluorophenyl)-2-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

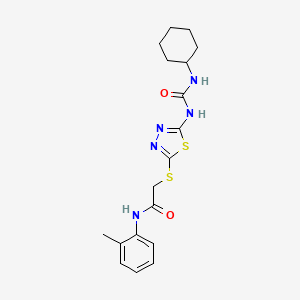

The compound is a derivative of butanoic acid, also known as butyric acid, with a fluorophenyl group attached to the fourth carbon . Butanoic acid is a carboxylic acid with the formula C4H8O2, and a fluorophenyl group is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .

Molecular Structure Analysis

The molecular structure of this compound would consist of a four-carbon chain (butanoic acid) with a methyl group on the second carbon and a fluorophenyl group on the fourth carbon .Chemical Reactions Analysis

Again, while specific reactions involving “4-(4-Fluorophenyl)-2-methylbutanoic acid” are not available, compounds with fluorophenyl groups are often used in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific structure of the compound. For example, the presence of the fluorine atom could influence the compound’s reactivity and the acid group could make it polar .Aplicaciones Científicas De Investigación

Synthesis and Evaluation

- Research has demonstrated the use of 4-(4-Fluorophenyl)-2-methylbutanoic acid and its derivatives in the synthesis of various compounds. For instance, the stereoselective synthesis of γ‐fluorinated α‐amino acids, key components in medicinal chemistry, has been facilitated by derivatives of this compound (Laue et al., 2000). Similarly, it has been utilized in synthesizing key intermediates of atorvastatin calcium, a widely used statin for cholesterol management (Zhang Yi-fan, 2010); (Song Hong-rui, 2009).

Liquid Crystals and Electro-Optical Properties

- The compound and its fluoroalkyl derivatives have been explored in the creation of nematic and smectic liquid crystals with negative dielectric anisotropy, which are significant in display technologies and electro-optical applications (Jankowiak et al., 2008).

Crystal Structure Analysis

- The crystal structure of a related compound, 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutanoic acid, has been analyzed to understand its molecular configuration, which is crucial for the design and synthesis of pharmaceuticals (Bulej et al., 2004).

Potential in Imaging and Tumor Detection

- Derivatives of this compound have been synthesized and evaluated as potential PET imaging agents for tumor detection, highlighting its significance in medical diagnostics (Qiao et al., 2009).

Enantioseparation and Chiral Applications

- The compound's derivatives have been used in enantioseparation, a process vital for the production of chirally pure pharmaceuticals. This is evident in the separation of enantiomers of flobufen and its metabolites using chiral stationary phases (Uray & Kosjek, 2000).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-2-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-8(11(13)14)2-3-9-4-6-10(12)7-5-9/h4-8H,2-3H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMQKOTUKZOAMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2629751.png)

![N-(2-methoxy-5-methylphenyl)-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2629752.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2629758.png)

![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2629760.png)

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629762.png)

![1-(4-chlorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2629767.png)

![1-Tert-butyl-3-[(4-fluorosulfonyloxyphenyl)carbamoyl]-5-methylpyrazole](/img/structure/B2629769.png)